2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
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Overview
Description
“2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol” is a chemical compound with the molecular formula C15H13N3OS. It has an average mass of 283.348 Da and a monoisotopic mass of 283.077942 Da . It is also known by other names such as “4-Benzyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” and "3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-hydroxyphenyl)-4-(phenylmethyl)-" .
Molecular Structure Analysis
The compound has several important functional groups. It contains a benzyl group attached to a 1,2,4-triazole ring, which in turn is linked to a phenol group . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 514.7±60.0 °C at 760 mmHg, and a flash point of 265.1±32.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Antimicrobial Activities
2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: exhibits promising antimicrobial properties. Researchers have found that compounds containing a 5-mercapto-1,3,4-oxadiazole ring linked to the 1,2,4-triazole nucleus via a methylene linkage display good antimicrobial activity .
Cytotoxic Effects
Among the derivatives of this compound, one specific variant—bearing a 2,4-difluoro group at the phenyl moiety—demonstrated adequate cytotoxic effects. This finding suggests potential applications in cancer research and treatment .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells against oxidative damage caused by free radicals. While more research is needed, exploring the antioxidant properties of 2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol could yield valuable insights for health and disease prevention .
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown inhibitory activities against certain cancer cell lines . Further studies could also focus on its synthesis and the development of derivatives with improved properties.
properties
IUPAC Name |
4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-13-9-5-4-8-12(13)14-16-17-15(20)18(14)10-11-6-2-1-3-7-11/h1-9,19H,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGQACRBIWIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333456 |
Source
|
Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | |
CAS RN |
312319-66-7 |
Source
|
Record name | 4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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